molecular formula C24H30N2O2S B1678400 Piperacetazine CAS No. 3819-00-9

Piperacetazine

Cat. No. B1678400
CAS RN: 3819-00-9
M. Wt: 410.6 g/mol
InChI Key: BTFMCMVEUCGQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperacetazine is an antipsychotic prodrug, most notably used for schizophrenia . It is a phenothiazine derivative .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which Piperacetazine is a part of, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The IUPAC name for Piperacetazine is 1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone . The molecular formula is C24H30N2O2S and the molar mass is 410.58 g·mol−1 .


Physical And Chemical Properties Analysis

Piperacetazine is a solid substance . It has a solubility of 50 mg/mL in ethanol (ultrasonic) and ≥ 6 mg/mL in DMSO . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Piperacetazine in Schizophrenia Treatment

Drug Repurposing for COVID-19

In the context of drug repurposing for COVID-19 treatment, piperacetazine has been identified as one of the potent FDA-approved drugs with anti-SARS-CoV-2 activities. This finding is significant as it was not previously reported to have such activities, though its antiviral activities against SARS-CoV and Ebola virus were known. These findings highlight the potential of piperacetazine in addressing emerging infectious diseases like COVID-19 (Chen et al., 2021).

Combination Therapy for Ebola Virus

In studies focused on Ebola virus treatment, piperacetazine emerged as part of a synergistic drug pair, particularly when combined with other entry inhibitors. This suggests its potential in combination therapies for treating Ebola virus infection in cell cultures, a finding valuable for developing treatments in resource-challenged settings (Dyall et al., 2018).

Future Directions

Piperacetazine has been identified as a direct inhibitor of PAX3::FOXO1, an oncogenic fusion protein. This discovery suggests that Piperacetazine could potentially serve as a scaffold for designing RMS-specific targeted therapy .

properties

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2S/c1-18(28)20-7-8-24-22(17-20)26(21-5-2-3-6-23(21)29-24)13-4-12-25-14-9-19(10-15-25)11-16-27/h2-3,5-8,17,19,27H,4,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMCMVEUCGQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023481
Record name Piperacetazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperacetazine

CAS RN

3819-00-9
Record name Piperacetazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3819-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacetazine [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003819009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERACETAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperacetazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperacetazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACETAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6248WNW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Piperacetazine
Reactant of Route 2
Reactant of Route 2
Piperacetazine
Reactant of Route 3
Reactant of Route 3
Piperacetazine
Reactant of Route 4
Reactant of Route 4
Piperacetazine
Reactant of Route 5
Piperacetazine
Reactant of Route 6
Piperacetazine

Citations

For This Compound
615
Citations
ME Shahrbabaki, R Dehnavieh, L Vali… - Cochrane Database …, 2018 - cochranelibrary.com
… The results of this review show chlorpromazine and piperacetazine may have similar … need to choose between chlorpromazine and piperacetazine they should be aware there is no …
Number of citations: 12 www.cochranelibrary.com
K Nakazawa, T Shaw, YK Song, M Kouassi-Brou… - Cancer Research …, 2023 - AACR
… findings, piperacetazine is a … piperacetazine is an inhibitor of PAX3::FOXO1 transcriptional activity and also inhibits FP-RMS anchorage-independent growth. We propose piperacetazine …
Number of citations: 6 aacrjournals.org
SE Goldstein, F Birnbom - Journal of the American Geriatrics …, 1976 - Wiley Online Library
… apathetic and withdrawn, piperacetazine therapy results in a … The wide range of symptom relief claimed for piperacetazine … to determine the safety of piperacetazine and to compare its …
JJ Jeffries - Canadian Psychiatric Association Journal, 1974 - journals.sagepub.com
… reported to the Drug Adverse Reaction Program of the Canadian Government's Food and Drug Directorate, and are apparently the first such reports attributed to Quide (piperacetazine). …
Number of citations: 10 journals.sagepub.com
B CLAFFEY, LH MARGOLIS… - American Journal of …, 1962 - Am Psychiatric Assoc
Carphenazine and piperacetazine, two new phenothiazines, were given to 80 chronic schizophrenic patients for 4 to 9 months. These patients had previously served as control subjects …
Number of citations: 5 ajp.psychiatryonline.org
K Haworth, LM Jones… - American Journal of …, 1961 - Am Psychiatric Assoc
Piperacetazine, a new phenothiazine derivative of the piperidine series, was clinically evaluated in 75 recently admitted hospitalized psychiatric patients. It over-all effectiveness in the …
Number of citations: 9 ajp.psychiatryonline.org
RT Rada, PT Donlon - Psychosomatics: Journal of Consultation …, 1972 - psycnet.apa.org
Conducted a double-blind comparison of piperacetazine and thioridazine with 30 schizophrenic outpatients after a 2-wk placebo washout period. Evaluations were done using the Early …
Number of citations: 6 psycnet.apa.org
LC Weaver, FE Mitchell, TL Kerley - Toxicology and Applied Pharmacology, 1963 - Elsevier
For one year piperacetazine was administered continuously to rats at 0.005, 0.01, and 0.025% concentrations of their diets, and daily to dogs at 0.25, 1.0 and 5.0 mg/kg/day dosages by …
Number of citations: 5 www.sciencedirect.com
JE KIRKHAM JR… - American Journal of …, 1964 - Am Psychiatric Assoc
This study indicates that Quide is a useful addition to the armamentarium of the physician faced with the difficult problem of treating the chronic hospitalized patient with a schizophrenic …
Number of citations: 4 ajp.psychiatryonline.org
JE OLTMAN, S FRIEDMAN - American Journal of Psychiatry, 1963 - Am Psychiatric Assoc
888 CLINICAL NOTES[March thiopropazate and haloperidol, EECs were obtained on 40 patients before treatment. and six weeks later. These tracings were obtained simultaneously …
Number of citations: 2 ajp.psychiatryonline.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.